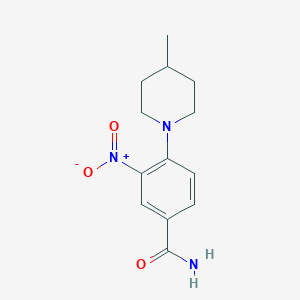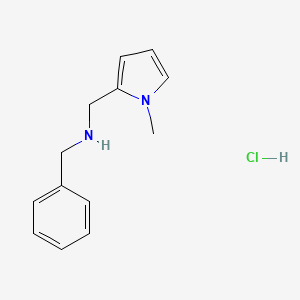
N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
Vue d'ensemble
Description
N-(2-(Pyridin-2-yl)ethyl)propan-1-amine, also known as NEPEA, is an amine compound that has a variety of uses in scientific research. It is a versatile compound that has been used in a wide range of laboratory experiments, from synthesis to biochemical and physiological studies. NEPEA has a wide range of applications, from drug development to biochemistry and pharmacology.
Applications De Recherche Scientifique
Catalytic Activities
Catalyst for Ethylene Dimerization : N-(2-(Pyridin-2-yl)ethyl)propan-1-amine derivatives show promising applications as catalysts in ethylene dimerization. For instance, derivatives like 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine and 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine have been synthesized and used in palladium complexes, which exhibited high catalytic activities in ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).
Methoxycarbonylation of Olefins : Similar compounds have been used to form palladium(II) complexes that act as catalysts for the methoxycarbonylation of olefins, showing the versatility of these derivatives in different chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Coordination Chemistry
Complexation with Metal Ions : The compound and its derivatives show a propensity for forming complexes with various metal ions. For example, it has been used in the synthesis of cadmium iodide complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Zinc(II) Complexes for Hydrolysis Reactions : Zinc(II) complexes of this compound have been synthesized and found to be highly active in catalyzing the hydrolysis of certain phosphate diesters (Zhang & Liang, 2006).
Molecular Structure and Conformation
Conformational Studies : this compound derivatives have been studied for their conformational properties. For instance, derivatives have been characterized by X-ray crystallography, revealing insights into their molecular structures and potential dynamic processes (Korošec, Grdadolnik, Urleb, Kocjan, & Grdadolnik, 2006).
Crystal Structure Analysis : The compound's ability to form crystalline structures, such as in the case of 3-Chloropyridin-2-amine, has been explored to understand intermolecular interactions and hydrogen bonding associations (Hu, Yang, Luo, & Li, 2011).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that propyl[2-(pyridin-2-yl)ethyl]amine might also interact with various cellular targets.
Mode of Action
Similar compounds have been found to inhibit certain enzymes, suggesting that propyl[2-(pyridin-2-yl)ethyl]amine might also act as an enzyme inhibitor .
Biochemical Pathways
Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that propyl[2-(pyridin-2-yl)ethyl]amine might also influence a range of biochemical pathways.
Result of Action
Related compounds have shown a variety of biological activities, suggesting that propyl[2-(pyridin-2-yl)ethyl]amine might also have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
N-(2-pyridin-2-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-7-11-9-6-10-5-3-4-8-12-10/h3-5,8,11H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKRNJOBDEBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388494 | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55496-57-6 | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)


![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)


![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)




